ethyl 1-[(4-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate
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Overview
Description
Ethyl 1-[(4-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate is a chemical compound that belongs to the class of triazole derivatives. Triazoles are a significant class of heterocyclic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[(4-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate typically involves the reaction of ethyl 1H-1,2,3-triazole-4-carboxylate with 4-bromobenzyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[(4-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of new functional groups on the triazole ring.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while reduction can produce a corresponding alcohol.
Scientific Research Applications
Ethyl 1-[(4-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals with potential therapeutic properties.
Biological Studies: The compound is studied for its biological activities, including antimicrobial, antifungal, and anticancer properties.
Materials Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Agriculture: The compound is explored for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of ethyl 1-[(4-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, in antimicrobial applications, the compound may inhibit the growth of bacteria or fungi by interfering with their metabolic processes.
Comparison with Similar Compounds
Ethyl 1-[(4-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate can be compared with other triazole derivatives such as:
Ethyl 1H-1,2,3-triazole-4-carboxylate: Lacks the bromophenyl group, resulting in different biological activities.
4-Bromo-1H-1,2,3-triazole: Lacks the ethyl carboxylate group, affecting its solubility and reactivity.
1-[(4-Bromophenyl)methyl]-1H-1,2,3-triazole: Lacks the ethyl carboxylate group, influencing its chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
ethyl 1-[(4-bromophenyl)methyl]triazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O2/c1-2-18-12(17)11-8-16(15-14-11)7-9-3-5-10(13)6-4-9/h3-6,8H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWTHAPLVFVRDCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=N1)CC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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